molecular formula C13H10FNO4S B5663236 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid

3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid

Cat. No.: B5663236
M. Wt: 295.29 g/mol
InChI Key: MEFRXIIWAJLYTB-UHFFFAOYSA-N
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Description

3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid is an organic compound that features a sulfonamide group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid typically involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
  • 3-{[(3-chlorophenyl)amino]sulfonyl}benzoic acid
  • 3-{[(3-bromophenyl)amino]sulfonyl}benzoic acid

Uniqueness

3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and increase its binding affinity to biological targets compared to its chloro or bromo analogs .

Properties

IUPAC Name

3-[(3-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFRXIIWAJLYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the product of Step A was added ethanol (6.4 mL) followed by a solution of NaOH (0.483 g, 12.1 mmol) in water (6.4 mL). The reaction was stirred at ambient temperature for 1 hour. To the mixture was added 1 N HCl (22.8 mL), and the mixture stirred at ambient temperature overnight. The solids were collected by filtration, washed with water (2×4 mL) and dried in a vacuum oven at 45° C. overnights to give 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid: 1H NMR (400 MHz, DMSO-d6) δ ppm 13.51 (bs, 1H), 10.68 (bs, 1H), 8.30 (t, J=1.8, 1H), 8.14 (dt, J=7.7, 1.4, 1H), 7.99 (ddd, J=7.8, 2.0, 1.1, 1H), 7.70 (t, J=7.8, 1H), 7.27 (m, 1H), 6.94-6.82 (m, 3H); MS (ESI) m/z 294 (M−H)−.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.483 g
Type
reactant
Reaction Step Two
Name
Quantity
22.8 mL
Type
reactant
Reaction Step Three
Name
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6.4 mL
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

To the product of Step A was added ethanol (6.4 mL) followed by a solution of NaOH (0.483 g, 12.1 mmol) in water (6.4 mL). The reaction was stirred at ambient temperature for 1 hour. To the mixture was added 1 NHCl (22.8 mL), and the mixture stirred at ambient temperature overnight. The solids were collected by filtration, washed with water (2×4 mL) and dried in a vacuum oven at 45° C. overnights to give 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid: 1H NMR (400 MHz, DMSO-d6) δ ppm 13.51 (bs, 1H), 10.68 (bs, 1H), 8.30 (t, J=1.8, 1H), 8.14 (dt, J=7.7, 1.4, 1H), 7.99 (ddd, J=7.8, 2.0, 1.1, 1H), 7.70 (t, J=7.8, 1H), 7.27 (m, 1H), 6.94-6.82 (m, 3H); MS (ESI) m/z 294 (M−H)−.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
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Type
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Reaction Step Two
Name
Quantity
6.4 mL
Type
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Reaction Step Three

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